![molecular formula C6H7N5O B1384190 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 5899-94-5](/img/structure/B1384190.png)
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Descripción general
Descripción
“7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol .
Synthesis Analysis
Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of this compound involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One-Step Synthesis : Efficient procedures for the synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl derivatives of [1,2,4]triazolo[1,5-a]pyrimidine were developed. This process is notable for its high yield and regioselectivity, which is critical for preparing biologically active compounds (Massari et al., 2017).
Supercritical Carbon Dioxide Synthesis : The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in antiviral drug synthesis, was achieved using supercritical carbon dioxide, demonstrating a novel, solvent-free approach (Baklykov et al., 2019).
Crystal Structure and Spectroscopic Characterization : A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and characterized. Its structure and properties were analyzed using X-ray diffraction and spectroscopic techniques, offering insights into its molecular architecture (Lahmidi et al., 2019).
Biological Activities
Antiviral Properties : Compounds synthesized from [1,2,4]triazolo[1,5-a]pyrimidin-5-one demonstrated significant anti-HIV-1 and anti-HSV-1 activities, suggesting their potential as non-nucleoside antiviral agents (Abdel-Hafez et al., 2002).
Antitumor and Antiviral Activities : A study explored the preparation of triazolo[4,5-d]pyrimidin-7(6H)-ones and their derivatives, examining their in vitro antitumor and antiviral activities. This highlighted the potential of these compounds in medical research (Islam et al., 2008).
Anti-Leishmanial Effects : Novel 1,2,4-triazolo[1,5-a]pyrimidine complexes were developed and evaluated for their activity against Leishmania species. These compounds showed promising results comparable to reference drugs, with minimal toxicity towards macrophages (Ramírez-Macías et al., 2011).
Chemical Transformations
- Diverse Synthesis Methods : Research on the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives has led to new methods for creating polycyclic heterocycles, expanding the possibilities for creating complex molecular structures (Pyatakov et al., 2015).
Direcciones Futuras
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which this compound is based on, is considered a privileged scaffold that may be useful for the preparation of biologically active compounds . Therefore, future research could focus on exploring its potential applications in various fields, including medicinal chemistry.
Propiedades
IUPAC Name |
7-amino-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-8-6-9-5(12)2-4(7)11(6)10-3/h2H,7H2,1H3,(H,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRESBYHLVUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





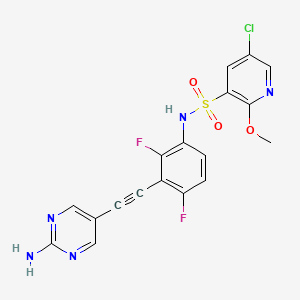
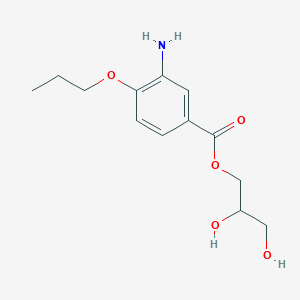
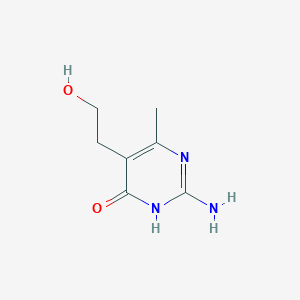

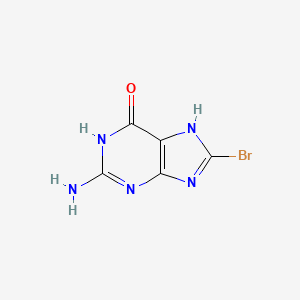

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
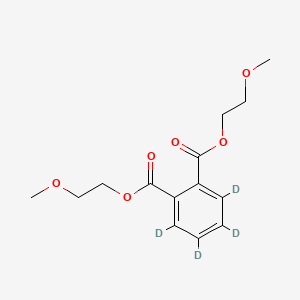
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
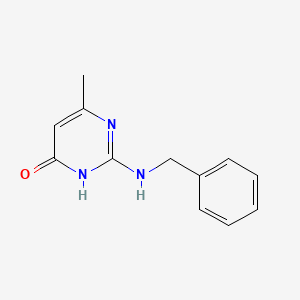
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)